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Compound of Interest

Compound Name:
3-Hydroxy-2-quinoxalinecarboxylic

acid

Cat. No.: B073938 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Hydroxy-2-quinoxalinecarboxylic acid, a compound of interest in medicinal chemistry. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering a valuable resource for its identification,

characterization, and application in research and development.

Core Spectroscopic Data
The spectroscopic data for 3-Hydroxy-2-quinoxalinecarboxylic acid is summarized below.

These tables provide a quick reference for the key spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While complete experimental NMR data from open-access sources is limited, theoretical

calculations and data from similar quinoxaline structures provide expected chemical shift

ranges. The anticipated ¹H and ¹³C NMR spectral data are presented in Tables 1 and 2.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Hydroxy-2-quinoxalinecarboxylic acid
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Proton
Predicted Chemical Shift
(ppm)

Multiplicity

Aromatic CH 7.5 - 8.5 m

OH (Hydroxy) 10.0 - 12.0 br s

COOH > 12.0 br s

Note: Predicted values are based on the general chemical environment of protons in

quinoxaline and carboxylic acid moieties. Actual experimental values may vary depending on

the solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Hydroxy-2-quinoxalinecarboxylic acid

Carbon Predicted Chemical Shift (ppm)

Aromatic C-H 120 - 140

Aromatic C-N 140 - 155

Aromatic C-O 150 - 165

C-COOH ~150

COOH 165 - 175

Note: Predicted values are based on typical chemical shifts for carbons in heterocyclic aromatic

systems and carboxylic acids.

Infrared (IR) Spectroscopy
The mid-IR and Raman spectra of 3-Hydroxy-2-quinoxalinecarboxylic acid have been

experimentally recorded and analyzed.[1] The key vibrational modes are summarized in Table

3.

Table 3: Key Infrared (IR) and Raman Vibrational Frequencies
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Vibrational Mode Wavenumber (cm⁻¹) Intensity

O-H stretch (carboxylic acid

dimer)
3200-2500 Broad

C-H stretch (aromatic) 3100-3000 Medium

C=O stretch (carboxylic acid) ~1700 Strong

C=N stretch (quinoxaline ring) ~1600 Medium

C=C stretch (aromatic) 1600-1450 Medium-Strong

O-H bend (in-plane) ~1420 Medium

C-O stretch (carboxylic acid) ~1300 Strong

O-H bend (out-of-plane) ~920 Broad, Medium

Data is based on the findings reported by Badoğlu et al. in Spectrochimica Acta Part A:

Molecular and Biomolecular Spectroscopy.[1]

Mass Spectrometry (MS)
Mass spectrometry data for 3-Hydroxy-2-quinoxalinecarboxylic acid indicates a molecular

weight of 190.16 g/mol .[2] The expected fragmentation pattern under electron ionization would

likely involve the loss of small molecules such as CO₂, CO, and HCN. The key mass-to-charge

ratios (m/z) are presented in Table 4.

Table 4: Expected Mass Spectrometry Fragmentation

m/z Proposed Fragment

190 [M]⁺

173 [M-OH]⁺

162 [M-CO]⁺

146 [M-CO₂]⁺

118 [M-CO₂-HCN]⁺
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Note: Fragmentation patterns can vary significantly based on the ionization technique used.

Experimental Protocols
Detailed experimental protocols for the acquisition of the referenced spectroscopic data are

crucial for reproducibility.

NMR Spectroscopy
A general protocol for obtaining NMR spectra of a solid sample like 3-Hydroxy-2-
quinoxalinecarboxylic acid would involve:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a 5 mm NMR tube.

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 15-20

ppm.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the raw data. Chemical shifts are referenced to the residual solvent peak or an internal

standard (e.g., TMS).

Infrared (IR) Spectroscopy
The experimental procedure for obtaining the FT-IR spectrum, as suggested by the work of

Badoğlu et al., would likely involve:[1]
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with

dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively,

Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment or the ATR crystal.

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the

background spectrum.

Mass Spectrometry
A general protocol for obtaining a mass spectrum of 3-Hydroxy-2-quinoxalinecarboxylic acid
is as follows:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a solid, this can be done using a direct insertion probe or by dissolving it in a suitable

solvent for techniques like electrospray ionization (ESI).

Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is common for

providing detailed fragmentation patterns, while softer ionization techniques like ESI or

Chemical Ionization (CI) can be used to emphasize the molecular ion peak.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured by a detector, generating the mass

spectrum.

Visualization of Spectroscopic Workflow
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The logical flow of spectroscopic analysis for a compound like 3-Hydroxy-2-
quinoxalinecarboxylic acid can be visualized as a structured workflow.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Synthesis of 3-Hydroxy-2-
quinoxalinecarboxylic acid

Purification (e.g., Recrystallization)

NMR Spectroscopy
(¹H, ¹³C)

IR & Raman
Spectroscopy Mass Spectrometry

Structural ElucidationPurity Assessment

Comprehensive Spectroscopic Report

Confirmation of StructureConfirmation of Purity

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

This guide provides a foundational understanding of the spectroscopic properties of 3-
Hydroxy-2-quinoxalinecarboxylic acid. For more in-depth analysis and specific experimental

details, consulting the primary literature is recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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